molecular formula C16H10FNO3 B11841699 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-10-9

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11841699
CAS No.: 90034-10-9
M. Wt: 283.25 g/mol
InChI Key: WDXBZYSZESYMDP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinolone family. This compound is characterized by the presence of a fluorophenyl group attached to a quinoline core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial production methods may involve the use of high-pressure autoclaves and specific catalysts to ensure high yield and purity. For example, a high-pressure autoclave can be used to carry out hydrogenation reactions under controlled conditions .

Chemical Reactions Analysis

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific quinoline core structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

90034-10-9

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C16H10FNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21)

InChI Key

WDXBZYSZESYMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)F

Origin of Product

United States

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